molecular formula C141H227N51O42S2 B1602547 Atriopeptin II CAS No. 98084-69-6

Atriopeptin II

Cat. No.: B1602547
CAS No.: 98084-69-6
M. Wt: 3372.8 g/mol
InChI Key: XXPVSJGWOXCVLF-VSJANKAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atriopeptin II is a peptide fragment derived from the larger atrial natriuretic factor prohormone. This peptide plays a crucial role in cardiovascular homeostasis by regulating blood pressure, natriuresis, and diuresis. It is synthesized and secreted predominantly by atrial myocytes in response to mechanical stretch due to increased blood volume .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of atrial natriuretic factor prohormone (103-125) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Activation of the carboxyl group of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Deprotection: Removal of the protecting group from the amino group of the growing peptide chain using trifluoroacetic acid (TFA).

    Cleavage: Final cleavage of the peptide from the resin using a mixture of TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of atrial natriuretic factor prohormone (103-125) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, followed by purification using high-performance liquid chromatography (HPLC) and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Atriopeptin II primarily undergoes:

    Proteolytic Cleavage: Enzymatic cleavage by proteases like corin to produce active peptide fragments.

    Oxidation: Oxidative modifications can occur at methionine residues, leading to methionine sulfoxide formation.

Common Reagents and Conditions:

    Proteolytic Cleavage: Typically performed under physiological conditions (pH 7.4, 37°C) using specific proteases.

    Oxidation: Can be induced using oxidizing agents like hydrogen peroxide (H₂O₂) under controlled conditions.

Major Products:

Scientific Research Applications

Atriopeptin II has diverse applications in scientific research:

Mechanism of Action

Atriopeptin II exerts its effects through the following mechanisms:

    Receptor Binding: Binds to guanylyl cyclase receptors (GC-A) on target cells.

    cGMP Production: Activates the receptor, leading to the production of cyclic guanosine monophosphate (cGMP).

    Signal Transduction: cGMP acts as a second messenger, activating protein kinase G (PKG) and ion channels, resulting in vasodilation, natriuresis, and diuresis.

    Molecular Targets: Includes vascular smooth muscle cells, renal tubular cells, and cardiomyocytes.

Comparison with Similar Compounds

    Brain Natriuretic Peptide (BNP): Another member of the natriuretic peptide family with similar cardiovascular effects but different tissue distribution and receptor affinity.

    C-type Natriuretic Peptide (CNP): Primarily involved in bone growth and vascular homeostasis, with distinct receptor specificity.

Uniqueness:

Properties

CAS No.

98084-69-6

Molecular Formula

C141H227N51O42S2

Molecular Weight

3372.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C141H227N51O42S2/c1-10-71(7)109-133(231)167-59-103(202)168-73(9)111(209)172-84(40-41-100(143)199)119(217)184-92(62-193)114(212)166-60-105(204)170-85(49-69(3)4)112(210)165-61-106(205)171-97(130(228)181-89(54-101(144)200)124(222)187-94(64-195)127(225)180-88(52-75-27-16-13-17-28-75)123(221)175-80(31-20-44-159-138(149)150)116(214)183-91(135(233)234)53-76-36-38-77(198)39-37-76)67-235-236-68-98(131(229)179-87(51-74-25-14-12-15-26-74)113(211)164-57-102(201)163-58-104(203)169-78(29-18-42-157-136(145)146)120(218)191-110(72(8)11-2)134(232)182-90(55-108(207)208)125(223)176-83(121(219)190-109)34-23-47-162-141(155)156)189-129(227)96(66-197)188-128(226)95(65-196)186-117(215)81(32-21-45-160-139(151)152)173-115(213)79(30-19-43-158-137(147)148)174-122(220)86(50-70(5)6)178-126(224)93(63-194)185-118(216)82(33-22-46-161-140(153)154)177-132(230)99-35-24-48-192(99)107(206)56-142/h12-17,25-28,36-39,69-73,78-99,109-110,193-198H,10-11,18-24,29-35,40-68,142H2,1-9H3,(H2,143,199)(H2,144,200)(H,163,201)(H,164,211)(H,165,210)(H,166,212)(H,167,231)(H,168,202)(H,169,203)(H,170,204)(H,171,205)(H,172,209)(H,173,213)(H,174,220)(H,175,221)(H,176,223)(H,177,230)(H,178,224)(H,179,229)(H,180,225)(H,181,228)(H,182,232)(H,183,214)(H,184,217)(H,185,216)(H,186,215)(H,187,222)(H,188,226)(H,189,227)(H,190,219)(H,191,218)(H,207,208)(H,233,234)(H4,145,146,157)(H4,147,148,158)(H4,149,150,159)(H4,151,152,160)(H4,153,154,161)(H4,155,156,162)/t71-,72-,73-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,109-,110-/m0/s1

InChI Key

XXPVSJGWOXCVLF-VSJANKAZSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)CN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)CN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)CN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Key on ui other cas no.

98084-69-6

sequence

GPRSLRRSSCFGGRIDRIGAQSGLGCNSFRY

Synonyms

ANF (103-125)
ANP (103-125)
atrial natriuretic factor (103-125)
atrial natriuretic factor precursor (127-149)
atrial natriuretic factor prohormone (103-125)
atriopeptin (103-125)
atriopeptin 23
atriopeptin II
cardionatrin II

Origin of Product

United States

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